molecular formula C7H12N2 B12280675 (1R,2R)-2-aminocyclohexane-1-carbonitrile

(1R,2R)-2-aminocyclohexane-1-carbonitrile

Cat. No.: B12280675
M. Wt: 124.18 g/mol
InChI Key: RVGOKHBYNZPVGI-NKWVEPMBSA-N
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Description

(1R,2R)-2-Aminocyclohexane-1-carbonitrile is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both an amino group and a nitrile group on the cyclohexane ring makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

The synthesis of (1R,2R)-2-aminocyclohexane-1-carbonitrile can be achieved through several routes. One common method involves the reduction of (1R,2R)-2-nitrocyclohexane-1-carbonitrile using hydrogen in the presence of a palladium catalyst. Another approach is the reductive amination of cyclohexanone with ammonia and hydrogen cyanide, followed by resolution of the racemic mixture to obtain the desired enantiomer .

Industrial production methods often involve the use of large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The reaction conditions typically include elevated temperatures and pressures to facilitate the reduction process efficiently .

Chemical Reactions Analysis

(1R,2R)-2-Aminocyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile oxide under specific conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides, ureas, and carbamates.

Common reagents used in these reactions include hydrogen, palladium catalysts, lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(1R,2R)-2-Aminocyclohexane-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-2-aminocyclohexane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a competitive inhibitor by binding to the active site of enzymes, thereby blocking substrate access. Additionally, its chiral nature allows for selective interactions with biological molecules, leading to specific physiological effects .

Comparison with Similar Compounds

(1R,2R)-2-Aminocyclohexane-1-carbonitrile can be compared with other similar compounds, such as (1R,2R)-2-aminocyclohexane-1-carboxylic acid and (1R,2R)-2-aminocyclohexane-1-methanol. These compounds share similar structural features but differ in their functional groups, leading to variations in their reactivity and applications. For instance, the carboxylic acid derivative is more acidic and can participate in different types of reactions compared to the nitrile derivative .

Similar Compounds

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

(1R,2R)-2-aminocyclohexane-1-carbonitrile

InChI

InChI=1S/C7H12N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-4,9H2/t6-,7+/m0/s1

InChI Key

RVGOKHBYNZPVGI-NKWVEPMBSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C#N)N

Canonical SMILES

C1CCC(C(C1)C#N)N

Origin of Product

United States

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